1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in the transmetalation step, where it transfers its organic group from boron to palladium .
Pharmacokinetics
It was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL achieved at 1.00 ± 0.45 h after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylates or oxides.
Reduction Products: Reduced forms like alcohols or amines.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid finds applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Bromophenyl)pyrrolidine: Shares the bromophenyl group but differs in the heterocyclic ring.
3-(3-Bromophenyl)propionic acid: Similar bromophenyl group but with a different carboxylic acid placement.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a similar pyrazole ring but with additional functional groups.
Uniqueness: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of a bromophenyl group, a pyrazole ring, and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-bromophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXNQMTYPOFZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156994-32-9 | |
Record name | 1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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